![molecular formula C17H15Cl2NO3 B2954602 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 391239-89-7](/img/structure/B2954602.png)

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

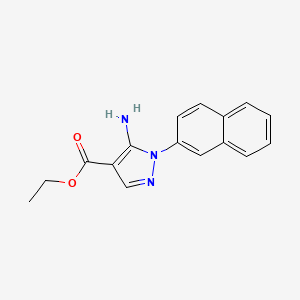

2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, also known as CPCA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects. CPCA belongs to the class of N-acyl amino acid derivatives and has been studied for its anti-inflammatory and analgesic properties.

Scientific Research Applications

Synthesis of Antimicrobial Agents

One study explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, highlighting the antimicrobial potential of these compounds. The process involves esterification, yielding intermediates that after further chemical modifications result in compounds with moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Organic Intermediates in Wastewater Treatment

Research on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identified organic intermediates including compounds structurally related to 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate. This study is significant for understanding the chemical pathways in wastewater treatment and the environmental fate of chlorophenyl derivatives (Sun & Pignatello, 1993).

Synthesis and Biological Activities

Another study detailed the synthesis of Clopidogrel Sulfate from (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, through a series of reactions including esterification, condensation, and cyclization. This process illustrates the compound's relevance in synthesizing medically important molecules (Hu Jia-peng, 2012).

Chemistry of Furanones and Pyridazinones

The reactions of 2-ylidenefuran-3(2H)-ones with carboxylic acid hydrazides, yielding compounds with potential biological activity, were studied. This research demonstrates the versatility of chlorophenyl derivatives in synthesizing heterocyclic compounds with potential pharmacological applications (Koz’minykh, Goncharov, & Koz’minykh, 2007).

Corrosion Inhibition Studies

A theoretical study on quinoxalines, including derivatives structurally similar to 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, as corrosion inhibitors of copper in nitric acid media. This highlights the compound's relevance in materials science and engineering (Zarrouk et al., 2014).

properties

IUPAC Name |

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3/c18-14-7-5-12(6-8-14)9-17(22)23-11-16(21)20-10-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPUEMGERGWDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)

![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)

![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)

![2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2954527.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954529.png)

![Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate](/img/structure/B2954534.png)